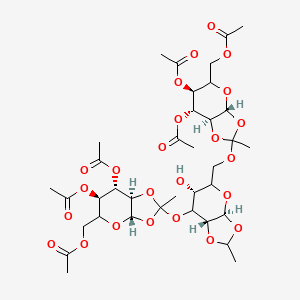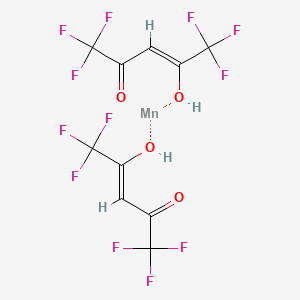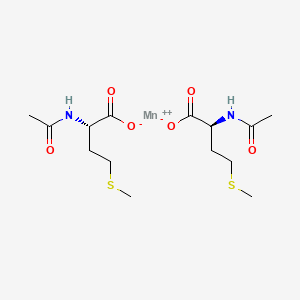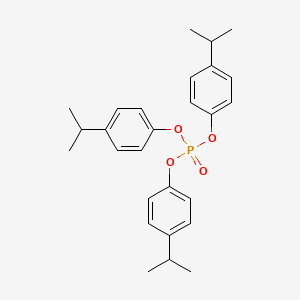
2',3'-Di(9-phenylxanthen-9-yl)dithiouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves multiple steps, starting with the preparation of the xanthenyl groups and their subsequent attachment to the uridine molecule. The reaction typically requires the use of solvents such as acetone, chloroform, dichloromethane, and methanol . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. The compound is typically stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiouridine moiety to its corresponding thiol derivatives.
Substitution: The phenylxanthenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives.
科学研究应用
2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用机制
The mechanism of action of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2’,3’-Di(9-phenylxanthen-9-yl)uridine: Lacks the dithio modification, resulting in different chemical properties and reactivity.
9-Phenylxanthen-9-yl derivatives: Share the xanthenyl moiety but differ in their functional groups and overall structure.
Uniqueness
2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine is unique due to its dithiouridine moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[(2R,3R,5R)-5-(hydroxymethyl)-3,4-bis[(9-phenylxanthen-9-yl)sulfanyl]oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H36N2O6S2/c50-29-40-42(56-46(30-15-3-1-4-16-30)32-19-7-11-23-36(32)53-37-24-12-8-20-33(37)46)43(44(55-40)49-28-27-41(51)48-45(49)52)57-47(31-17-5-2-6-18-31)34-21-9-13-25-38(34)54-39-26-14-10-22-35(39)47/h1-28,40,42-44,50H,29H2,(H,48,51,52)/t40-,42?,43+,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZLUZCZUUZXFK-CLSZMSPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)SC5C(OC(C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)N1C=CC(=O)NC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S[C@@H]5[C@@H](O[C@@H](C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)CO)N1C=CC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H36N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675870 |
Source


|
| Record name | 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156592-88-0 |
Source


|
| Record name | 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride](/img/new.no-structure.jpg)
![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)
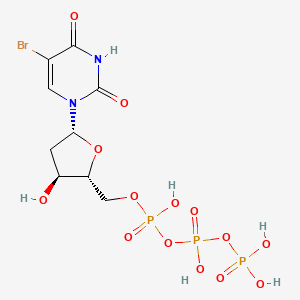

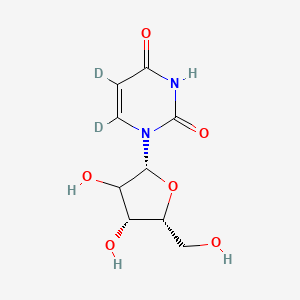
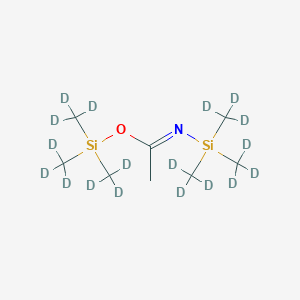
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
